molecular formula C6H9NO3 B3355447 3-Ethoxypyrrolidine-2,5-dione CAS No. 62565-26-8

3-Ethoxypyrrolidine-2,5-dione

Cat. No. B3355447
CAS RN: 62565-26-8
M. Wt: 143.14 g/mol
InChI Key: UCUHXHMFYXVOBF-UHFFFAOYSA-N
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Description

3-Ethoxypyrrolidine-2,5-dione is a chemical compound that is part of a new series of 3-ethoxypyrrolidine-2,5-diones . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 3-Ethoxypyrrolidine-2,5-dione involves the direct cyclization of two β-cyanocarboxylic acids . A simple and convenient procedure for the synthesis of this compound has been described . The synthesis involves the use of 3-cyano-3-ethoxypropionic acid and 2-cyanotetrahydrofuran-3-carboxylic acid with primary amines .


Molecular Structure Analysis

The molecular structure of 3-Ethoxypyrrolidine-2,5-dione has been identified by 1H and 13C NMR techniques, mass spectrometry (GC-MS), and High Resolution Mass Spectrometry analysis . The correct assignment of the 1H NMR spectra of the products was carried out using 2D COSY experiment .


Chemical Reactions Analysis

The chemical reactions involving 3-Ethoxypyrrolidine-2,5-dione include the direct reaction of 3-cyano-3-ethoxypropionic acid and 2-cyanotetrahydrofuran-3-carboxylic acid with primary amines .

Mechanism of Action

While the specific mechanism of action for 3-Ethoxypyrrolidine-2,5-dione is not mentioned in the retrieved papers, it is known that pyrrolidine-2,5-dione is a versatile scaffold used in drug discovery . It has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Safety and Hazards

The safety data sheet for 3-Ethoxypyrrolidine indicates that it is slightly flammable and an irritant . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Future Directions

The pyrrolidine ring, which is a part of 3-Ethoxypyrrolidine-2,5-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

3-ethoxypyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-4-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHXHMFYXVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40490901
Record name 3-Ethoxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypyrrolidine-2,5-dione

CAS RN

62565-26-8
Record name 3-Ethoxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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